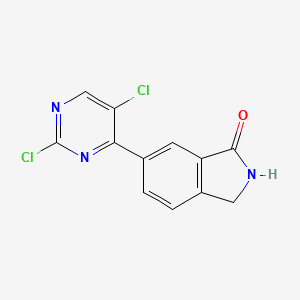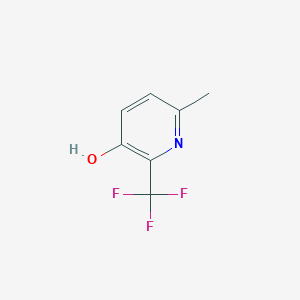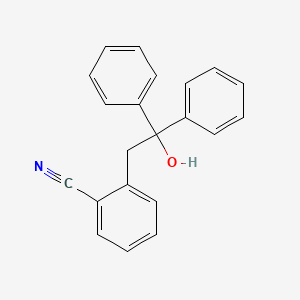
N-(2-Bromo-4-methylsulfonylimino-naphthalen-1-ylidene)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Bromo-4-methylsulfonylimino-naphthalen-1-ylidene)methanesulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom, a methylsulfonyl group, and a methanesulfonamide group attached to a naphthalene ring. Its distinct structure makes it a subject of interest in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromo-4-methylsulfonylimino-naphthalen-1-ylidene)methanesulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Bromo-4-methylsulfonylimino-naphthalen-1-ylidene)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific groups within the molecule.
Substitution: The bromine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or sulfuric acid can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce simpler hydrocarbons or amines.
Applications De Recherche Scientifique
N-(2-Bromo-4-methylsulfonylimino-naphthalen-1-ylidene)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which N-(2-Bromo-4-methylsulfonylimino-naphthalen-1-ylidene)methanesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atom and sulfonyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
- N-(2-Bromo-4-methylsulfonylphenyl)methanesulfonamide
- N-(2-Bromo-4-methylsulfonylbenzyl)methanesulfonamide
Comparison: Compared to similar compounds, N-(2-Bromo-4-methylsulfonylimino-naphthalen-1-ylidene)methanesulfonamide is unique due to its naphthalene ring structure, which provides additional stability and potential for diverse chemical modifications. This uniqueness makes it particularly valuable in applications requiring specific structural features .
Propriétés
Numéro CAS |
6938-23-4 |
|---|---|
Formule moléculaire |
C12H15ClO5 |
Poids moléculaire |
274.70 g/mol |
Nom IUPAC |
2-chloro-1-(2,3,4,6-tetramethoxyphenyl)ethanone |
InChI |
InChI=1S/C12H15ClO5/c1-15-8-5-9(16-2)11(17-3)12(18-4)10(8)7(14)6-13/h5H,6H2,1-4H3 |
Clé InChI |
BUCRGFFAIFGTRZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1C(=O)CCl)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-Methylimidazo[1,2-a]pyridin-7-yl)methanol](/img/structure/B13991892.png)
![Ethyl 8a-hydroxy-3-oxo-2-propan-2-yl-5,6,7,8-tetrahydro-[1,3]oxazolo[3,2-a]pyridine-2-carboxylate](/img/structure/B13991899.png)




![5-(Methoxymethoxy)-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B13991938.png)






